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molecular formula C11H10N2O2 B3023128 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid CAS No. 199678-06-3

4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

Cat. No. B3023128
M. Wt: 202.21 g/mol
InChI Key: JNLQMZREPWAVIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06511974B1

Procedure details

A mixture of 1-methyl-4-(4-methylphenyl)-1H-pyrazole (1.70 g), potassium permanganate (9.70 g), and 1 N sodium hydroxide (100 ml) was refluxed for 18 hours. The suspension was filtered through diatomaceous earth and cooled. The aqueous solution was extracted with dichloromethane which was discarded. The aqueous solution was acidified to pH 5.5. The resultant precipitate was difficult to filter and was thus extracted with dichloromethane. After evaporation of the solvent, the resulting solid was recrystallized from acetone to yield the title compound (0.60 g), m.p. 274-275° C.; MS m/z: 202 (M)+.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([C:7]2[CH:12]=[CH:11][C:10]([CH3:13])=[CH:9][CH:8]=2)[CH:4]=[N:3]1.[Mn]([O-])(=O)(=O)=[O:15].[K+].[OH-:20].[Na+]>>[CH3:1][N:2]1[CH:6]=[C:5]([C:7]2[CH:12]=[CH:11][C:10]([C:13]([OH:15])=[O:20])=[CH:9][CH:8]=2)[CH:4]=[N:3]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
CN1N=CC(=C1)C1=CC=C(C=C1)C
Name
Quantity
9.7 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered through diatomaceous earth
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with dichloromethane which
FILTRATION
Type
FILTRATION
Details
to filter
EXTRACTION
Type
EXTRACTION
Details
was thus extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the resulting solid was recrystallized from acetone

Outcomes

Product
Name
Type
product
Smiles
CN1N=CC(=C1)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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